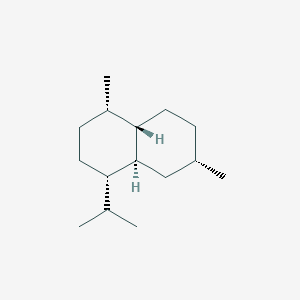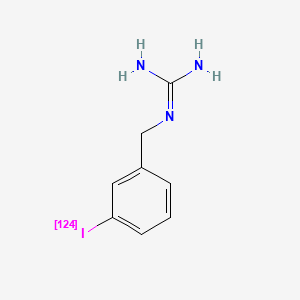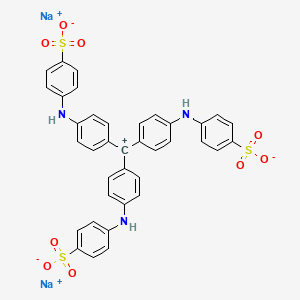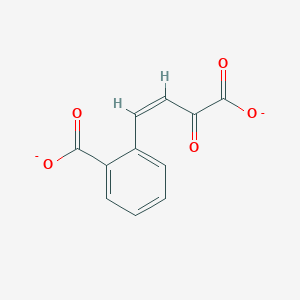
Cadinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadinane is a sesquiterpene consisting of decalin having two methyl substituents at the 1- and 6-positions, an isopropyl substituent at the 4-position and (1S,4S,4aS,6S,8aS)-configuration. It is a terpenoid fundamental parent and a sesquiterpene.
Scientific Research Applications
Biosynthesis and Pharmacological Activities
Cadinanes are bicyclic sesquiterpenes known for their complex stereochemistry and broad pharmacological activities. Research has highlighted their antibacterial, anti-inflammatory, and hypoglycemic properties. A variety of plants and microorganisms produce structurally diverse and bioactive cadinane sesquiterpenes. Recent studies have categorized new cadinanes and elucidated their biosynthetic pathways, with a focus on cadinane sesquiterpene synthases (Jiang et al., 2021).
Antifungal Properties and Wood Preservation
Cadinane-type sesquiterpenes exhibit a wide spectrum of biological activities, including potent antifungal properties. Research on derivatives synthesized from various cadinane bases has revealed their potential as novel wood preservatives. Compounds like α-Cadinol have shown strong antifungal activity against various wood-decay fungi. The study of these compounds' structure-activity relationships is crucial for developing effective wood preservatives (Wu et al., 2005).
Natural Sources and Antifungal Activity
Cadinane sesquiterpenes have been isolated from various natural sources, such as endophytic fungi and medicinal plants. For instance, compounds isolated from Phomopsis cassiae exhibited significant antifungal activity, highlighting the potential for developing new antifungal agents (Silva et al., 2006).
Potential in Cancer Treatment
Research has also discovered cadinane sesquiterpenes with cytotoxic properties against various cancer cell lines. For example, compounds isolated from Eupatorium adenophorum showed in vitro cytotoxicity, indicating potential therapeutic applications in cancer treatment (He et al., 2008).
Novel Production by Bacterial Fermentation
Interestingly, cadinanes typically found in plants have also been isolated from bacterial endophytes, suggesting the possibility of producing these compounds through bacterial fermentation. This discovery opens new avenues for the scalable production of cadinane sesquiterpenes (Ding et al., 2020).
Antiviral Properties
Cadinane sesquiterpenes have also demonstrated significant anti-HIV-1 activity, as shown by compounds isolated from basidiomycete cultures. This suggests their potential use in antiviral therapies (Liu et al., 2007).
properties
Molecular Formula |
C15H28 |
|---|---|
Molecular Weight |
208.38 g/mol |
IUPAC Name |
(1S,4S,4aS,6S,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C15H28/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10-15H,5-9H2,1-4H3/t11-,12-,13-,14-,15-/m0/s1 |
InChI Key |
FZZNNPQZDRVKLU-YTFOTSKYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H](CC[C@H]([C@@H]2C1)C(C)C)C |
SMILES |
CC1CCC2C(CCC(C2C1)C(C)C)C |
Canonical SMILES |
CC1CCC2C(CCC(C2C1)C(C)C)C |
synonyms |
cadinane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-Butyl-phenyl)-ethylidene]-N'-(2-methyl-6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine](/img/structure/B1242954.png)
![4-[1-methyl-2-(piperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1242957.png)





![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)




![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242975.png)
![3-nitro-N'-[(1E)-quinoxalin-6-ylmethylene]benzohydrazide](/img/structure/B1242976.png)